4-Oxo-6-(3-phenylpropyl)-4H-1-benzopyran-2-carboxylic acid
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Overview
Description
4-Oxo-6-(3-phenylpropyl)-4H-chromene-2-carboxylic acid is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-6-(3-phenylpropyl)-4H-chromene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenylpropyl derivatives with chromene precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs advanced techniques like microwave-assisted synthesis or green chemistry approaches to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-6-(3-phenylpropyl)-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
4-Oxo-6-(3-phenylpropyl)-4H-chromene-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-6-(3-phenylpropyl)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-chromene-2-carboxylic acid: Lacks the phenylpropyl group, leading to different biological activities and properties.
6-(3-Phenylpropyl)-4H-chromene-2-carboxylic acid: Lacks the oxo group, resulting in different reactivity and applications.
4-Oxo-6-(3-phenylpropyl)-4H-chromene: Lacks the carboxylic acid group, affecting its solubility and biological interactions.
Uniqueness
4-Oxo-6-(3-phenylpropyl)-4H-chromene-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61270-46-0 |
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Molecular Formula |
C19H16O4 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
4-oxo-6-(3-phenylpropyl)chromene-2-carboxylic acid |
InChI |
InChI=1S/C19H16O4/c20-16-12-18(19(21)22)23-17-10-9-14(11-15(16)17)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,21,22) |
InChI Key |
WQEZFYQEOGXURL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CC3=C(C=C2)OC(=CC3=O)C(=O)O |
Origin of Product |
United States |
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